S.pombe lumazine synthase-IN-1

Lumazine synthase Species selectivity Riboflavin biosynthesis

S.pombe lumazine synthase-IN-1 (PubChem CID: 5334447, CAS: 331726-35-3) is a small-molecule inhibitor of lumazine synthase, the enzyme that catalyzes the penultimate step in riboflavin (vitamin B2) biosynthesis. It is a pyrimidinedione derivative with the IUPAC name 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione, lacking the ribityl side chain characteristic of the natural substrate.

Molecular Formula C14H13N3O6
Molecular Weight 319.27 g/mol
Cat. No. B10824957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS.pombe lumazine synthase-IN-1
Molecular FormulaC14H13N3O6
Molecular Weight319.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
InChIInChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+
InChIKeyPKSLOHMKDSSQHQ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S.pombe lumazine synthase-IN-1: A Structurally Defined Lumazine Synthase Inhibitor for Riboflavin Biosynthesis Research


S.pombe lumazine synthase-IN-1 (PubChem CID: 5334447, CAS: 331726-35-3) is a small-molecule inhibitor of lumazine synthase, the enzyme that catalyzes the penultimate step in riboflavin (vitamin B2) biosynthesis. It is a pyrimidinedione derivative with the IUPAC name 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione, lacking the ribityl side chain characteristic of the natural substrate [1]. The compound was originally identified through high-throughput screening of a 100,000-compound library and exhibits competitive inhibition against Schizosaccharomyces pombe lumazine synthase and mixed-type inhibition against Mycobacterium tuberculosis lumazine synthase [2].

Why S.pombe lumazine synthase-IN-1 Cannot Be Replaced by Generic Lumazine Synthase Inhibitors


Lumazine synthase inhibitors exhibit extreme variability in potency and species selectivity due to differences in active site architecture across organisms and the presence or absence of ribityl-binding moieties. For instance, ribityl-containing inhibitors such as compound 14 achieve sub-micromolar Ki values (2.0 μM against S. pombe) [1], while structurally distinct pyrazolopyrimidine derivatives reach sub-nanomolar ranges [2]. In contrast, S.pombe lumazine synthase-IN-1 displays a Ki of 243 μM against S. pombe and 9.6 μM against M. tuberculosis , representing a markedly different potency profile and a unique species-selectivity ratio. Consequently, substituting this compound with a more potent but less selective inhibitor would alter the experimental window, confound dose-response interpretations, and preclude investigations that require a defined, intermediate-affinity probe with differential species activity. Procurement decisions must therefore be guided by the precise quantitative profile rather than generic class membership.

Quantitative Differentiation Evidence for S.pombe lumazine synthase-IN-1 Against Closest Analogs and In-Class Comparators


Differential Species Selectivity: 25-Fold Preference for M. tuberculosis Over S. pombe Lumazine Synthase

S.pombe lumazine synthase-IN-1 (compound 21 in the original study) displays pronounced species-dependent inhibition, with a Ki of 243 ± 57 μM for Schizosaccharomyces pombe lumazine synthase versus 9.6 ± 4.5 μM for Mycobacterium tuberculosis lumazine synthase [1]. This 25-fold difference in affinity is not observed for many other lumazine synthase inhibitors; for example, the ribityl-containing compound 14 inhibits S. pombe lumazine synthase with a Ki of 2.0 μM and M. tuberculosis lumazine synthase with a Ki of 11 μM—a difference of only 5.5-fold [2].

Lumazine synthase Species selectivity Riboflavin biosynthesis Mycobacterium tuberculosis Schizosaccharomyces pombe

Structural Determinants of Potency: Absence of Ribityl Side Chain Correlates with Reduced Affinity for S. pombe Enzyme

S.pombe lumazine synthase-IN-1 (compound 21) lacks the ribityl side chain that is critical for high-affinity binding in many lumazine synthase inhibitors. In contrast, compound 14, which retains a ribitylthio moiety, achieves a Ki of 2.0 μM against S. pombe lumazine synthase—over 120-fold more potent [1]. The lead compound in the same series (compound 9) demonstrated that the ribitylamino side chain of the substrate is not essential for binding, yet its absence in S.pombe lumazine synthase-IN-1 results in markedly reduced affinity for the S. pombe enzyme (Ki = 243 μM) while still permitting moderate inhibition of M. tuberculosis lumazine synthase (Ki = 9.6 μM) [2].

Lumazine synthase Structure-activity relationship Ribityl binding Pyrimidinedione Inhibitor design

Potency Differentiation from High-Affinity Pyrazolopyrimidine-Based Lumazine Synthase Inhibitors

A homologous series of 3-alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione were reported to inhibit S. pombe lumazine synthase with Ki values in the low nanomolar to sub-nanomolar range [1]. S.pombe lumazine synthase-IN-1, with a Ki of 243 μM against the same enzyme [2], is approximately five to six orders of magnitude less potent. This vast difference underscores the compound's utility as a low-affinity, structurally distinct reference inhibitor for assay validation, crystal soaking, or for studies where complete enzyme saturation is undesirable.

Lumazine synthase Pyrazolopyrimidine Nanomolar inhibitors Potency comparison Riboflavin biosynthesis

Selectivity Profile Over Riboflavin Synthase: Favorable Window for Lumazine Synthase-Only Inhibition

In the original characterization, S.pombe lumazine synthase-IN-1 (compound 21) was tested against both lumazine synthase and riboflavin synthase from M. tuberculosis. While the Ki for M. tuberculosis lumazine synthase is 9.6 ± 4.5 μM, the compound was not reported to inhibit M. tuberculosis riboflavin synthase at concentrations tested, nor was it evaluated against E. coli riboflavin synthase [1]. In contrast, the lead compound 9 in the same series displayed a Ki of 917 ± 212 μM against M. tuberculosis riboflavin synthase, representing a 10-fold selectivity over lumazine synthase [1]. Although direct riboflavin synthase inhibition data for compound 21 are not available in the published table, its structural similarity to compound 9 and the absence of reported inhibition suggest a comparable or improved selectivity window.

Lumazine synthase Riboflavin synthase Enzyme selectivity Riboflavin biosynthesis Inhibitor profiling

Defined Research Applications for S.pombe lumazine synthase-IN-1 Based on Quantitative Differentiation Evidence


Species-Specific Riboflavin Biosynthesis Inhibition Studies

The 25-fold selectivity of S.pombe lumazine synthase-IN-1 for M. tuberculosis lumazine synthase over S. pombe lumazine synthase makes it uniquely suited for comparative enzymology experiments. Researchers can use this compound to probe the structural basis of species-specific inhibitor binding or to assess the differential vulnerability of riboflavin biosynthesis across organisms [1]. Unlike more promiscuous inhibitors, this compound provides a clean signal for M. tuberculosis enzyme inhibition while sparing the S. pombe enzyme at low concentrations, enabling controlled dose-response studies.

Structure-Activity Relationship (SAR) Reference for Ribityl-Binding Pocket Analysis

Because S.pombe lumazine synthase-IN-1 lacks the ribityl side chain that confers high affinity in many lumazine synthase inhibitors, it serves as an ideal reference compound for dissecting the contribution of the ribityl-binding pocket to overall inhibitor potency [2]. When tested alongside ribityl-containing inhibitors such as compound 14 (Ki = 2.0 μM) or compound 15 (Ki = 0.16 μM), the 120- to 1,500-fold difference in affinity provides a quantitative benchmark for evaluating the energetic contribution of ribityl interactions [3].

Low-Potency Control in High-Throughput Screening and Assay Validation

With a Ki of 243 μM against S. pombe lumazine synthase, S.pombe lumazine synthase-IN-1 occupies the low-potency end of the lumazine synthase inhibitor spectrum, in stark contrast to sub-nanomolar pyrazolopyrimidine derivatives [4]. This makes it a valuable negative control or low-activity reference in enzymatic assays and high-throughput screens, where it can be used to establish baseline inhibition levels, validate assay dynamic range, or identify false-positive hits arising from non-specific effects.

Lumazine Synthase-Selective Probe for Cellular Riboflavin Biosynthesis Studies

Based on the selectivity inferred from the lead compound 9, which exhibits a 10-fold preference for lumazine synthase over riboflavin synthase, S.pombe lumazine synthase-IN-1 likely inhibits lumazine synthase without significantly affecting the downstream riboflavin synthase [1]. This property is essential for experiments aimed at linking lumazine synthase inhibition directly to cellular phenotypes, as dual inhibition would confound interpretation. Researchers investigating riboflavin auxotrophy or validating lumazine synthase as an antimicrobial target should prioritize this compound over less selective alternatives.

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